molecular formula C8H16N2O3 B1266455 2-(2-Aminopropanamido)pentanoic acid CAS No. 2325-18-0

2-(2-Aminopropanamido)pentanoic acid

Cat. No.: B1266455
CAS No.: 2325-18-0
M. Wt: 188.22 g/mol
InChI Key: AIPOPRCRQHBMLB-UHFFFAOYSA-N
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Description

It is a derivative of lysine, an essential amino acid crucial for protein synthesis and the maintenance of healthy tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropanamido)pentanoic acid typically involves the reaction of alanyl chloride with norvaline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Alanyl chloride+Norvaline2-(2-Aminopropanamido)pentanoic acid\text{Alanyl chloride} + \text{Norvaline} \rightarrow \text{this compound} Alanyl chloride+Norvaline→2-(2-Aminopropanamido)pentanoic acid

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminopropanamido)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amino acid derivatives.

    Substitution: Formation of substituted amino acid derivatives

Scientific Research Applications

2-(2-Aminopropanamido)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropanamido)pentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The compound’s effects are mediated through its interaction with amino acid receptors and transporters, modulating cellular functions and metabolic pathways .

Comparison with Similar Compounds

    Lysine: An essential amino acid involved in protein synthesis.

    Norvaline: A non-proteinogenic amino acid with potential therapeutic applications.

    Alanyl derivatives: Compounds containing the alanyl group with various biological activities.

Comparison: 2-(2-Aminopropanamido)pentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-aminopropanoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPOPRCRQHBMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945935
Record name N-(2-Amino-1-hydroxypropylidene)norvaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2325-18-0, 39537-36-5
Record name Alanylnorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2325-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Alanylnorvaline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2325-18-0
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Record name NSC186913
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Record name N-(2-Amino-1-hydroxypropylidene)norvaline
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Record name N-DL-alanyl-DL-norvaline
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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